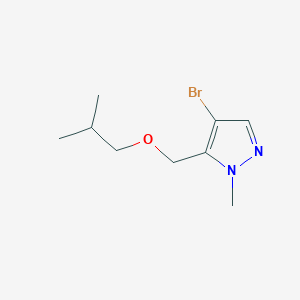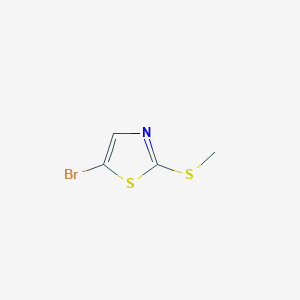
Thiazole, 5-bromo-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole derivatives are a class of compounds known for their extensive biological activities against various diseases. The compound "5-bromo-2-(methylthio)-thiazole" is a part of this family and serves as a key structural motif in many natural compounds with potential antimicrobial properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of brominated thiazole precursors with different nucleophiles. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one can react with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives to form di-, tri-, and tetrathiazole moieties . Additionally, 4,5-dihydro-5-(methylthio)-1,3-thiazoles can be synthesized from 1,3-thiazol-5(4H)-thiones and MeLi, which can further react to form (methylthio)penam derivatives . The synthesis of various thiazole and polythiazolyl derivatives from thiocarboxamide and β-bromoacyl compounds has also been reported .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various analytical techniques such as NMR, mass spectrometry, FT-IR, UV-Vis, and X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, has been determined, revealing the dihedral angles between the rings and the imidazo thiadiazole mean plane . The molecular structure is crucial for understanding the reactivity and biological activity of these compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including bromination, which can occur at different positions depending on the substituents present on the thiazole ring . The bromination of thiazole by bromine in the presence of aluminum chloride typically takes place at the 2-position, while 2-methylthiazole brominates at the 5-position . The reactivity of thiazole derivatives with S,O,N-nucleophiles is also noteworthy, as it is used for the selective synthesis of 5-methyl-functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their antimicrobial activity, can be influenced by the presence of different substituents on the thiazole ring. For instance, derivatives with di- and trithiazole rings have shown high antimicrobial activity . The photophysical properties of 5-N-arylamino-4-methylthiazoles, which can be synthesized from 4-methylthiazole, are also significant, with absorption maxima and luminescence depending on the substituents at the 2-position of the thiazole core . The introduction of electron-accepting groups can induce bathochromic shifts of fluorescence .
科学的研究の応用
Synthesis and Structural Studies
- Thiazole derivatives, including 5-bromo-2-(methylthio) thiazole, have been synthesized and structurally elucidated. These compounds have been used to investigate their antimicrobial activity against various bacteria and fungi species. Molecular docking studies also support their biological applications (Althagafi, El‐Metwaly, & Farghaly, 2019).
Antimicrobial and Antitumor Activity
- A series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have shown potent anticancer activities. These compounds were synthesized and evaluated for their effectiveness against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Pharmacological Applications
- Thiazole derivatives, including those with 5-bromo-2-(methylthio) moieties, have been explored for their broad range of pharmacological activities. These activities include antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects, making thiazole a significant scaffold in medicinal chemistry (Borcea, Ionuț, Crișan, & Oniga, 2021).
Bromination Studies
- Studies on the bromination of thiazoles have provided insights into the reactivity and orientation of bromine in these compounds. This research contributes to understanding the chemical behavior of thiazole derivatives, including 5-bromo-2-(methylthio) thiazole (Gol'dfarb, Gromova, & Belen’kii, 1986).
Green Synthesis and Antimicrobial Activity
- Innovative green synthesis methods have been applied to create imidazo[2,1-b]thiazole derivatives, demonstrating significant antimicrobial and antimalarial activities. These methods offer environmentally friendly alternatives for synthesizing thiazole derivatives (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).
Photophysical Properties
- The photophysical properties of thiazole derivatives have been extensively studied, highlighting their potential in various applications like organic photovoltaics and fluorescence-based technologies. Such studies are crucial for developing new materials with specific optical characteristics (Murai et al., 2017).
作用機序
Target of Action
Thiazole derivatives have been found to act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . These receptors play crucial roles in various biological processes, including cell signaling, growth, and development.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
Thiazoles, including “Thiazole, 5-bromo-2-(methylthio)-”, have significant potential in the chemical world due to their notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research could focus on exploring more biological activities of thiazoles and developing new synthetic pathways.
特性
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS2/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHQZZDYBHAEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956293-02-0 |
Source


|
| Record name | 5-bromo-2-(methylsulfanyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)
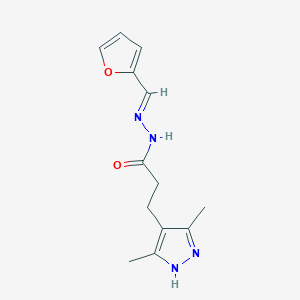



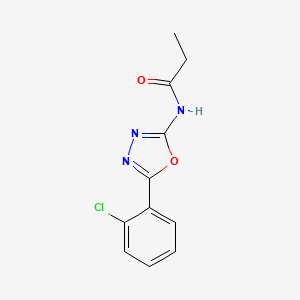
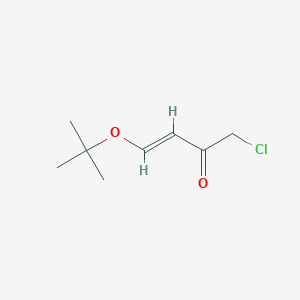
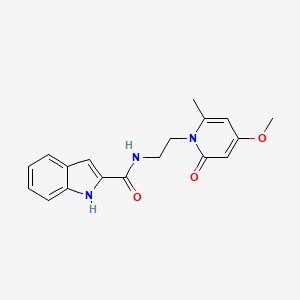
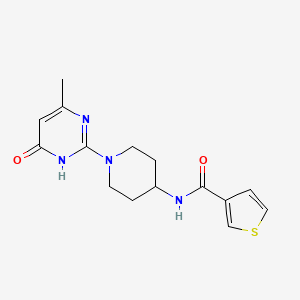
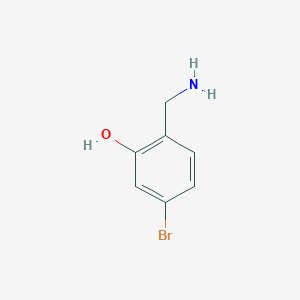
![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)
